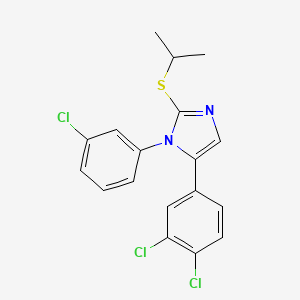

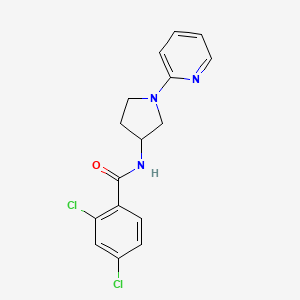

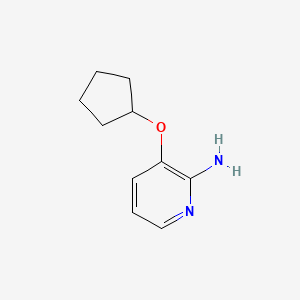

2,4-二氯-N-(1-(吡啶-2-基)吡咯烷-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several studies. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which were further used to form copper(II) complexes . Another research focused on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, highlighting the high yield of the target compound under the catalytic action of triethylamine . Additionally, a synthetic process was described for 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, which involved multiple steps including chlorination, aminolysis, and reduction, resulting in a practical method with a good yield .

Molecular Structure Analysis

X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes. The analysis provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles. The coordination of two large monodentate ligands and two chloride anions to the copper(II) ion resulted in a stable planar geometry around the central ion . In another study, two polymorphs of a benzamide derivative were characterized, showing different X-ray powder diffraction patterns and thermal properties, indicating distinct molecular structures .

Chemical Reactions Analysis

The oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to cyclization and the formation of new benzamide derivatives . The synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide involved a reaction between salicylic acid and 4-aminopyridine, with triethylamine acting as a catalyst . The synthetic process for another benzamide compound included steps such as chlorination, aminolysis, and reduction, demonstrating the complexity of chemical reactions involved in the synthesis of benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives were characterized using various spectroscopic techniques. IR, (1)H NMR, and (13)C NMR spectroscopies were employed to characterize the synthesized products . Thermal analysis, including thermogravimetry and differential thermal analysis, was used to study the thermal stability and phase transitions of polymorphs of a benzamide derivative . The polymorphs also exhibited different IR absorption bands, which were assigned to specific molecular vibrations .

Cytotoxic Activity Analysis

The cytotoxicity of the synthesized benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines. While the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives showed no cytotoxic activity, the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their complexes exhibited significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines .

科学研究应用

发光和聚集增强发射

Srivastava 等人 (2017) 研究了吡啶基取代的苯甲酰胺化合物,它们在 DMF 溶液和固态中表现出发光,在水-DMF 溶液中形成具有增强发射 (AEE) 的纳米聚集体。它们的发光行为归因于溶剂的极性,证明了此类化合物在开发具有可调谐性质的新型发光材料中的潜在应用 (Srivastava 等人,2017).

抗菌活性

Naganagowda 和 Petsom (2011) 对喹唑啉酮衍生物的合成(包括与吡啶的反应)的研究揭示了它们在抗菌和抗真菌活性方面的潜力。这突出了苯甲酰胺衍生物在开发新型抗菌剂中的应用 (Naganagowda 和 Petsom,2011).

有机合成方法

Stojanović 等人 (2020) 展示了通过酯系烯胺酮的环化反应合成 2,3-二氢-4-吡啶酮和 4-吡啶酮。这种方法提供了一种在有机合成中形成重要构件的新方法,展示了吡啶衍生物在合成复杂杂环结构中的效用 (Stojanović 等人,2020)。

分子结构和性质

Adhami 等人 (2014) 合成了 N-(吡啶-2-基氨基硫代羰基)苯甲酰胺衍生物及其铜(II)配合物,研究了它们的晶体结构和对各种人类癌细胞系的细胞毒活性。这项研究强调了含吡啶苯甲酰胺在开发潜在治疗剂中的重要性,在癌症治疗中具有特定应用 (Adhami 等人,2014)。

作用机制

未来方向

属性

IUPAC Name |

2,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O/c17-11-4-5-13(14(18)9-11)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXJQNOWIFJOAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid](/img/structure/B2551982.png)

![1-[1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone](/img/structure/B2551991.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)